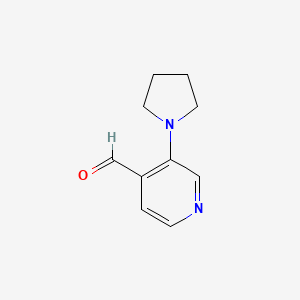

3-(Pyrrolidin-1-yl)isonicotinaldehyde

描述

属性

IUPAC Name |

3-pyrrolidin-1-ylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-8-9-3-4-11-7-10(9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZOPDXGVUCSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CN=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Nucleophilic Substitution on Isonicotinaldehyde Derivatives

One of the primary approaches involves the nucleophilic substitution of a suitably activated isonicotinic aldehyde precursor with pyrrolidine or pyrrolidine derivatives. This method typically proceeds via the following steps:

- Starting Material: 2- or 3-halogenated isonicotinic aldehyde derivatives (e.g., 2-chloronicotinic aldehyde).

- Reaction Conditions: The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with the presence of a base like potassium carbonate or sodium hydride.

- Process: Pyrrolidine acts as a nucleophile, displacing the halogen atom via an SNAr (nucleophilic aromatic substitution) mechanism, forming the pyrrolidinyl derivative.

2-Halogenated isonicotinic aldehyde + Pyrrolidine → 3-(Pyrrolidin-1-yl)isonicotinaldehyde

Note: The position of substitution (2- or 3-) depends on the halogen's position and the reaction conditions.

Reductive Amination Approach

Another advanced method involves the formation of the pyrrolidine ring through reductive amination:

- Step 1: Condensation of an aldehyde or ketone intermediate with pyrrolidine to form an imine or iminium ion.

- Step 2: Reduction of the imine to the corresponding secondary amine using reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

This method is particularly useful when a precursor bearing a free amino group or aldehyde is available, allowing for selective formation of the pyrrolidinyl substituent.

Formation via Multi-Step Synthesis Involving Diazocarbonyl Chemistry

Drawing from the synthesis of related pyridine derivatives, a multi-step route can be employed:

- Step 1: Synthesis of an α-diazocarbonyl compound, such as α-diazo ketones, via reactions involving acid chlorides and diazomethane or alternative diazocarbonyl precursors.

- Step 2: Cyclization or substitution reactions to introduce the pyrrolidine ring, often facilitated by rhodium catalysis or other transition metals.

- Step 3: Functionalization of the pyrrolidine ring with aldehyde or other groups to afford the target compound.

While this approach is more complex, it allows for the incorporation of the pyrrolidine ring with high regioselectivity and control over stereochemistry.

Fluorination and Functional Group Modification

Given the structural similarity to fluorinated derivatives, some synthesis pathways involve initial fluorination of pyrrolidine or pyridine rings, followed by coupling reactions:

- Fluorination of pyrrolidine: Using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

- Coupling: The fluorinated pyrrolidine derivative then reacts with isonicotinic aldehyde or its derivatives under suitable conditions.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | Halogenated isonicotinic aldehyde | SNAr with pyrrolidine | DMF, K₂CO₃, reflux | Straightforward, high yield | Requires halogenated precursor |

| Reductive amination | Aldehyde/ketone + pyrrolidine | Imine formation + reduction | Methanol, NaBH₄, room temp | Selective, mild | Needs suitable precursor |

| Diazocarbonyl route | Acid chlorides + diazomethane | Diazocarbonyl formation + cyclization | Rhodium catalysis, inert atmosphere | High regioselectivity | Multi-step, complex |

| Fluorination + coupling | Pyrrolidine derivatives | Fluorination, coupling reactions | DAST, electrophilic fluorination | Structural modifications possible | Reagents can be hazardous |

Research Findings and Notes

- The nucleophilic aromatic substitution remains the most common and practical route for synthesizing This compound , especially when halogenated precursors are accessible.

- The diazocarbonyl pathway offers high regioselectivity and is useful for synthesizing derivatives with additional functional groups or for complex modifications.

- Incorporation of fluorine or other substituents can be achieved through specialized fluorination reagents, enhancing biological activity and physicochemical properties.

- Reaction optimization involves controlling temperature, solvent polarity, and reagent equivalents to maximize yield and purity.

化学反应分析

Types of Reactions: 3-(Pyrrolidin-1-yl)isonicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: 3-(Pyrrolidin-1-yl)isonicotinic acid.

Reduction: 3-(Pyrrolidin-1-yl)isonicotinalcohol.

Substitution: Various substituted pyrrolidine derivatives depending on the substituent used.

科学研究应用

Chemical Applications

Synthesis of Complex Molecules

- 3-(Pyrrolidin-1-yl)isonicotinaldehyde serves as a valuable intermediate in organic synthesis, particularly in the development of complex pharmaceutical compounds. Its structure allows for versatile chemical modifications that can lead to a variety of derivatives with enhanced properties.

Reactivity

- The compound's aldehyde functional group is reactive towards nucleophiles, facilitating various chemical reactions such as:

- Condensation Reactions : Useful in forming larger molecular frameworks.

- Reduction Reactions : The aldehyde can be reduced to yield alcohol derivatives, which may possess distinct biological activities.

Biological Applications

Antimicrobial Activity

- Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

Anticancer Potential

- Preliminary investigations have highlighted the anticancer properties of this compound. For example:

- In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology.

Medical Applications

Drug Development

- The structural characteristics of this compound make it a promising scaffold for drug design. Its ability to interact with biological targets allows for the development of new drugs aimed at treating various diseases.

Therapeutic Agents

- Ongoing research is exploring its use as a precursor for synthesizing novel therapeutic agents that may target specific diseases, particularly those related to microbial infections and cancer.

Industrial Applications

Production of Specialty Chemicals

- In the industrial sector, this compound is utilized in the manufacturing of specialty chemicals and materials. Its unique reactivity allows for the creation of advanced materials with tailored properties suitable for various applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of derivatives derived from this compound against several bacterial strains. The results indicated minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In laboratory settings, derivatives were tested against various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation with IC50 values between 10 to 20 µM across different cell lines, indicating its potential utility in cancer therapy.

作用机制

The mechanism of action of 3-(Pyrrolidin-1-yl)isonicotinaldehyde involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

相似化合物的比较

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

- Structure : Substituted with fluorine at the 2-position and pyrrolidinyl at the 6-position of the pyridine ring.

- Molecular Formula : C₁₀H₁₁FN₂O; Molecular Weight : 194.21 g/mol .

- The pyrrolidinyl group at the 6-position (vs. 3-position in the target compound) may influence steric interactions in synthetic pathways.

2-(3-Hydroxypyrrolidin-1-yl)isonicotinic Acid

- Structure : Features a hydroxylated pyrrolidine ring at the 2-position and a carboxylic acid group at the 4-position.

- Molecular Formula : C₁₀H₁₂N₂O₃; Molecular Weight : 208.22 g/mol .

- Key Differences :

- The carboxylic acid group increases hydrophilicity compared to the aldehyde in the target compound, altering solubility and reactivity.

- The hydroxyl group on the pyrrolidine ring introduces hydrogen-bonding capability, which may affect bioavailability and metabolic stability.

3-Tris(but-1-ylstannyl)pyridine

- Structure : Substituted with stannyl (tin-based) groups.

- Key Differences :

Physicochemical Properties

生物活性

3-(Pyrrolidin-1-yl)isonicotinaldehyde is a nitrogen-containing heterocyclic compound that exhibits promising biological activities. Its unique structure, which combines a pyrrolidine ring with an isonicotinaldehyde moiety, suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

- Molecular Formula : CHNO

- Molar Mass : Approximately 176.22 g/mol

The compound's structure allows it to participate in various chemical reactions, enhancing its utility in drug design and synthesis.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the areas of antimicrobial and anticancer properties. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess notable antimicrobial properties. For instance, derivatives of pyrrole and isonicotinic acid have been evaluated for their effectiveness against various bacterial strains.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 6.25 | Staphylococcus aureus |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

| Ciprofloxacin | 2.0 | E. coli |

The Minimum Inhibitory Concentration (MIC) values indicate that while this compound shows activity against Staphylococcus aureus, it is less potent than established antibiotics like isoniazid and ciprofloxacin .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 18 | Inhibition of migration |

The IC50 values suggest that the compound exhibits selective cytotoxicity towards cancer cells, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression.

- Receptor Binding : The pyrrolidine moiety enhances binding affinity to specific receptors, potentially modulating signaling pathways associated with cell growth and survival .

- Reactive Intermediate Formation : The aldehyde functional group can undergo reactions leading to the formation of reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer effects.

常见问题

Q. What are the recommended synthetic routes for 3-(Pyrrolidin-1-yl)isonicotinaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrrolidine-substituted isonicotinaldehydes typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, 2-fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde (a structural analog) is synthesized via SNAr using pyrrolidine and a fluorinated pyridine precursor under reflux in a polar aprotic solvent (e.g., DMF) . Optimization includes controlling reaction temperature (80–120°C), stoichiometric excess of pyrrolidine (1.5–2.0 eq), and reaction time (12–24 hours). Characterization via H/C NMR and HPLC-MS is critical to confirm aldehyde functionality and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm the presence of the aldehyde proton (δ 9.8–10.2 ppm) and pyrrolidine protons (δ 1.8–3.5 ppm).

- FT-IR : Identify the aldehyde C=O stretch (~1700 cm) and pyrrolidine C-N stretches (~1200 cm).

- Mass Spectrometry : Compare the observed molecular ion ([M+H]) with the theoretical molecular weight (e.g., CHNO: 193.23 g/mol).

Purity should be assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in reactivity often arise from steric hindrance or electronic effects of the pyrrolidine ring. For example, in Suzuki-Miyaura coupling, the aldehyde group may compete with boronic acids for palladium coordination. Mitigation strategies include:

- Protecting the aldehyde (e.g., as an acetal) prior to coupling.

- Using bulky ligands (e.g., XPhos) to favor aryl halide activation over aldehyde coordination.

- Screening base strength (e.g., KCO vs. CsCO) to modulate reaction kinetics. Post-reaction deprotection (e.g., acidic hydrolysis) restores the aldehyde .

Q. How does this compound perform as a building block in kinase inhibitor development?

- Methodological Answer : The pyrrolidine moiety enhances solubility and binding affinity to kinase ATP pockets, while the aldehyde enables covalent bond formation with cysteine residues (e.g., in TRK kinases). For example, structurally related pyridine-pyrrolidine derivatives act as TRK inhibitors by forming Schiff bases with catalytic lysines . Key considerations include:

- Stability : Aldehydes may oxidize to carboxylic acids; use stabilizing agents (e.g., BHT) in storage.

- Selectivity : Screen against off-target kinases (e.g., using KINOMEscan) to assess specificity.

- Crystallography : Co-crystallize the compound with target kinases to validate binding modes .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Methodological Answer : Challenges include aldehyde reactivity with biomolecules (e.g., proteins) and low abundance in cellular assays. Solutions involve:

- Derivatization : Use hydrazine probes (e.g., 2,4-dinitrophenylhydrazine) to stabilize the aldehyde for LC-MS/MS detection.

- Matrix-matched calibration : Prepare standards in blank cell lysate to account for ion suppression.

- Limit of Detection (LOD) : Optimize MRM transitions (e.g., m/z 193 → 122 for quantification) to achieve sub-nM sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。